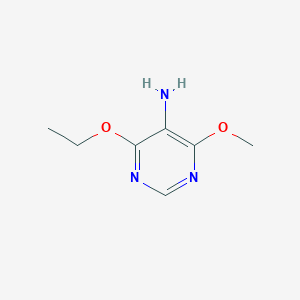![molecular formula C10H9ClN2O2 B13297684 2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13297684.png)
2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with a butynylamino group, a chlorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine derivatives followed by the introduction of the butynylamino group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in different reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The butynylamino group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-5-chloropyridine-4-carboxylic acid: Similar structure but lacks the butynyl group.
2-[(But-3-yn-2-yl)amino]benzoic acid: Similar functional groups but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-[(But-3-yn-2-yl)amino]-5-chloropyridine-4-carboxylic acid is unique due to the combination of its functional groups and the pyridine ring. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-5-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6(2)13-9-4-7(10(14)15)8(11)5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
BXWNVWRPHQFUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




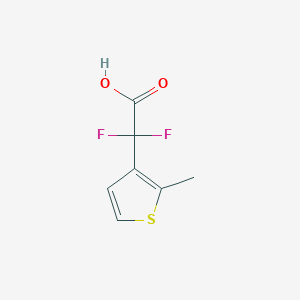
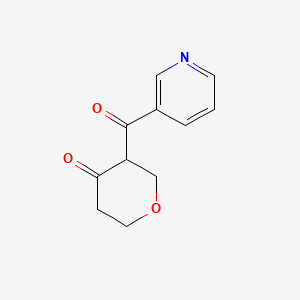
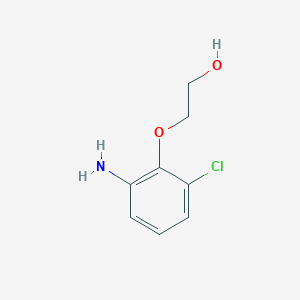
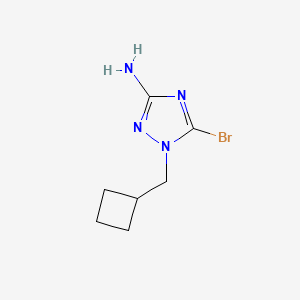
![3-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B13297645.png)
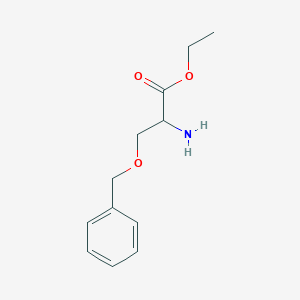
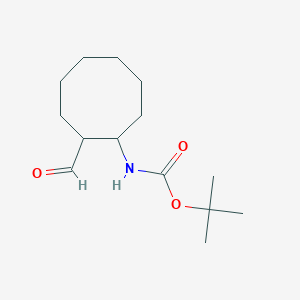
![6-Methyl-4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13297657.png)
![2-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13297658.png)
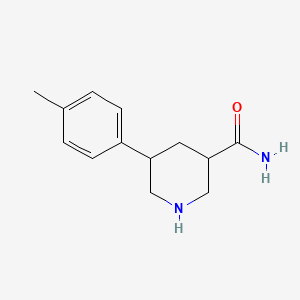
![2-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13297670.png)
